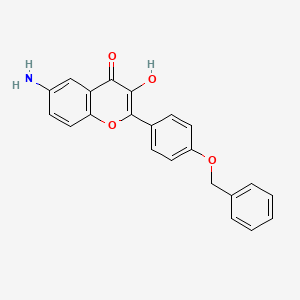
6-Amino-3-hydroxy-2-(4-phenylmethoxyphenyl)chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-hydroxy-2-(4-phenylmethoxyphenyl)chromen-4-one is a complex organic compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-hydroxy-2-(4-phenylmethoxyphenyl)chromen-4-one typically involves multiple steps, starting from commercially available precursors One common method involves the condensation of 4-phenylmethoxybenzaldehyde with 3-hydroxy-2-aminoacetophenone under basic conditions to form the chromen-4-one core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-hydroxy-2-(4-phenylmethoxyphenyl)chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form a dihydro derivative.
Substitution: The amino group at the 6-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of 3-keto-6-amino-2-(4-phenylmethoxyphenyl)chromen-4-one.
Reduction: Formation of 6-amino-3-hydroxy-2-(4-phenylmethoxyphenyl)dihydrochromen-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in fluorescence studies.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer progression.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 6-Amino-3-hydroxy-2-(4-phenylmethoxyphenyl)chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. Its anticancer activity is believed to involve the inhibition of key enzymes such as tyrosine kinases and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one: Similar structure but lacks the amino group at the 6-position.
6-Hydroxy-2-(4-phenylmethoxyphenyl)chromen-4-one: Similar structure but has a hydroxyl group instead of an amino group at the 6-position.
Uniqueness
6-Amino-3-hydroxy-2-(4-phenylmethoxyphenyl)chromen-4-one is unique due to the presence of both the amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C22H17NO4 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
6-amino-3-hydroxy-2-(4-phenylmethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C22H17NO4/c23-16-8-11-19-18(12-16)20(24)21(25)22(27-19)15-6-9-17(10-7-15)26-13-14-4-2-1-3-5-14/h1-12,25H,13,23H2 |
InChI Key |
QFAGMMGWECWHER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C(=O)C4=C(O3)C=CC(=C4)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13887233.png)
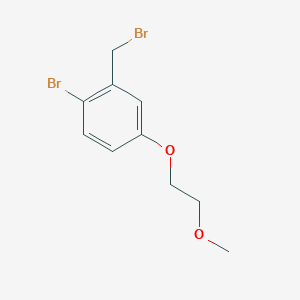
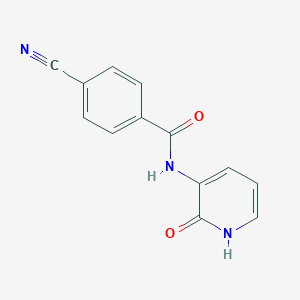
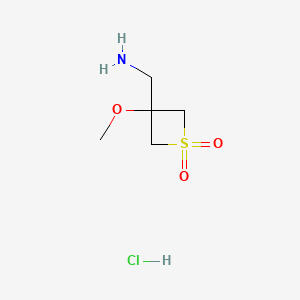
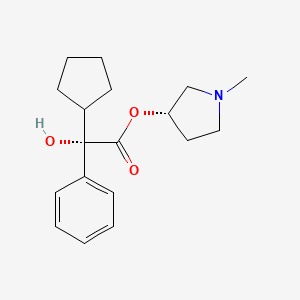
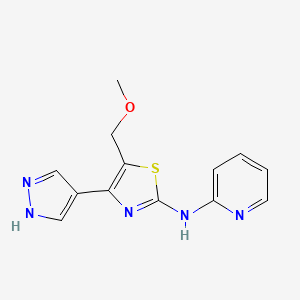
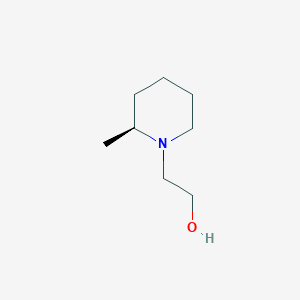
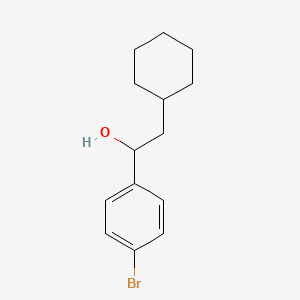
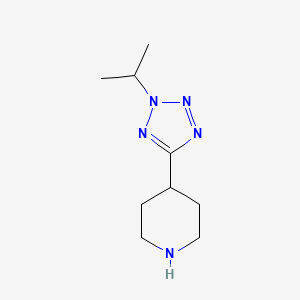
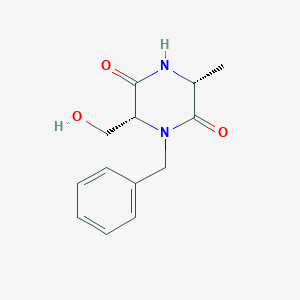
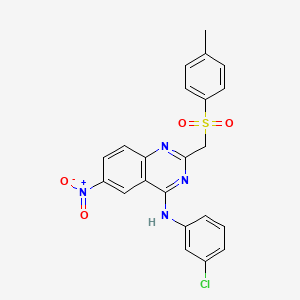
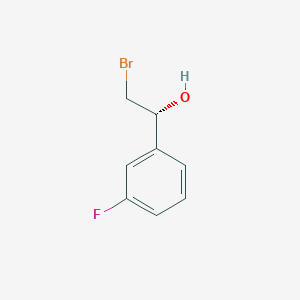
![[2-(2-Methylsulfonylphenyl)-1,5-naphthyridin-3-yl]methanol](/img/structure/B13887309.png)

